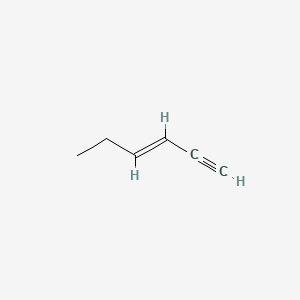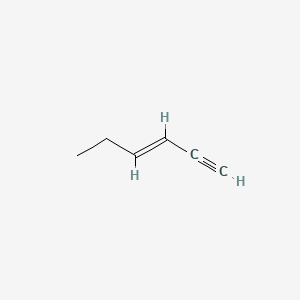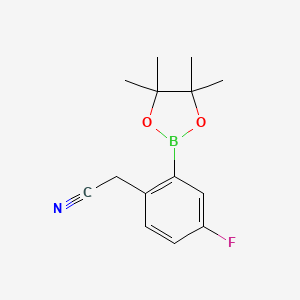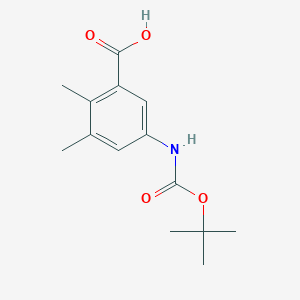![molecular formula C17H18N4O5 B13578441 4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13578441.png)
4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of diseases related to abnormal levels of tumor necrosis factor-alpha (TNF-α).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide involves multiple steps. One common method includes the reaction of 4-aminobutyric acid with 2,6-dioxopiperidine-3-carboxylic acid, followed by cyclization to form the isoindoline-1,3-dione structure. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to enhance yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Triethylamine, palladium on carbon (Pd/C)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential to treat diseases related to TNF-α, such as inflammatory and autoimmune disorders.
Industry: Utilized in the development of pharmaceuticals and as a precursor in chemical manufacturing.
Wirkmechanismus
The compound exerts its effects by modulating the activity of TNF-α, a cytokine involved in systemic inflammation. It binds to specific molecular targets, inhibiting the signaling pathways that lead to the production of pro-inflammatory cytokines. This mechanism makes it a promising candidate for treating inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: A derivative of thalidomide with similar anti-inflammatory properties.
Pomalidomide: Another thalidomide derivative with enhanced potency and efficacy.
Uniqueness
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide is unique due to its specific structural features that confer distinct biological activities. Its ability to selectively modulate TNF-α pathways sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C17H18N4O5 |
|---|---|
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]butanamide |
InChI |
InChI=1S/C17H18N4O5/c18-7-1-2-13(22)19-9-3-4-10-11(8-9)17(26)21(16(10)25)12-5-6-14(23)20-15(12)24/h3-4,8,12H,1-2,5-7,18H2,(H,19,22)(H,20,23,24) |
InChI-Schlüssel |
RSMPKDIAVIFLRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



aminehydrochloride](/img/structure/B13578363.png)

![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)

![1,3-Bis[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13578387.png)
![4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13578390.png)
![1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine](/img/structure/B13578399.png)
![tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B13578403.png)


![N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide](/img/structure/B13578412.png)

![1-O'-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate](/img/structure/B13578422.png)
